Unique Triple-Halogen Substitution Pattern
The target compound is the only commercially available N-aryl benzenesulfonamide that simultaneously carries a para‑bromo group on the S‑phenyl ring, an ortho‑trifluoromethyl group, and a para‑fluoro group on the N‑phenyl ring . The two most closely related comparators each lack one critical feature: 4‑bromo‑N‑(4‑fluorophenyl)benzenesulfonamide (CAS 349404-76-8) has no CF3 group , while 4‑fluoro‑N‑[2‑(trifluoromethyl)phenyl]benzenesulfonamide (CAS 91308-57-5) has no Br atom . Neither comparator can simultaneously provide the electronic pull of Br, the metabolic shielding of CF3, and the hydrogen‑bond acceptor capability of F.
| Evidence Dimension | Number and type of halogen substituents on the two aromatic rings |
|---|---|
| Target Compound Data | 3 halogen‑containing substituents (4‑Br, 2‑CF3, 4‑F) on two rings |
| Comparator Or Baseline | 4‑Bromo‑N‑(4‑fluorophenyl)benzenesulfonamide: 2 halogen substituents (4‑Br, 4‑F), no CF3 ; 4‑fluoro‑N‑[2‑(trifluoromethyl)phenyl]benzenesulfonamide: 2 halogen substituents (4‑F, 2‑CF3), no Br |
| Quantified Difference | Target – Comparators = missing CF3 or missing Br functionality; qualitative structural difference |
| Conditions | Structural analysis using SMILES strings and vendor‑confirmed identities |
Why This Matters
This unique substitution combination creates an electronic and steric profile that no single analog can reproduce, making the compound indispensable for SAR studies that require probing the synergistic effect of Br, F, and CF3 together.
- [1] Kumar MK, Yathirajan HS, Narayana B, et al. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData. 2016;1(8):x161256. doi:10.1107/S2414314616012566 View Source
